N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide
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Overview
Description
N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE is a complex organic compound featuring a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N1-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
- Pyrazolo[1,5-a]-1,3,5-triazines
N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of a benzamide group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H18ClN5O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-4-6-14(7-5-11)17(24)20-15-8-19-22(9-15)10-23-13(3)16(18)12(2)21-23/h4-9H,10H2,1-3H3,(H,20,24) |
InChI Key |
RDHQKJSLUXWFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CN3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
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